(2S,3R)-2-ethylpyrrolidin-3-ol
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Overview
Description
(2S,3R)-2-ethylpyrrolidin-3-ol: is a chiral organic compound. Its systematic name reflects its stereochemistry: the 2S configuration at the second carbon and the 3R configuration at the third carbon. The compound consists of a pyrrolidine ring with an ethyl group (C2H5) and a hydroxyl group (OH) attached. The absolute configuration of this compound is crucial for understanding its behavior and interactions with other molecules .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of (2S,3R)-2-ethylpyrrolidin-3-ol . One common approach involves the reduction of a precursor ketone or aldehyde. For example, the reduction of 2-ethylpyrrolidin-3-one using a reducing agent (such as sodium borohydride) yields the desired alcohol. Other methods include reductive amination or asymmetric synthesis using chiral catalysts.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Chemical Reactions Analysis
Reactivity::
(2S,3R)-2-ethylpyrrolidin-3-ol: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction to yield the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Reduction yields the alcohol.
- Oxidation leads to the corresponding ketone.
Scientific Research Applications
(2S,3R)-2-ethylpyrrolidin-3-ol: finds applications in various fields:
Medicine: It may serve as a building block for pharmaceutical compounds.
Chemical Synthesis: Researchers use it as a chiral auxiliary in asymmetric synthesis.
Biological Studies: Its stereochemistry influences interactions with enzymes and receptors.
Mechanism of Action
The compound’s mechanism of action varies based on its application. For instance:
- In drug design, it may bind to specific receptors or enzymes, affecting cellular processes.
- In chemical reactions, its stereochemistry influences reaction pathways.
Comparison with Similar Compounds
(2S,3R)-2-ethylpyrrolidin-3-ol: stands out due to its unique stereochemistry. Similar compounds include other pyrrolidinols or related chiral molecules.
Properties
CAS No. |
921202-88-2 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3R)-2-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
IPDNGVSSCFCHRJ-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](CCN1)O |
Canonical SMILES |
CCC1C(CCN1)O |
Origin of Product |
United States |
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